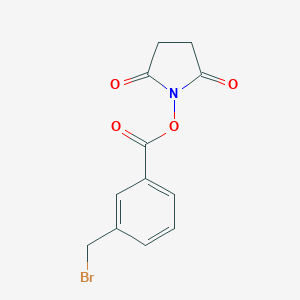

(R)-2-Aminohex-5-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

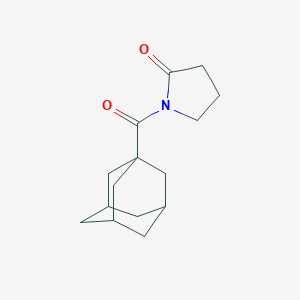

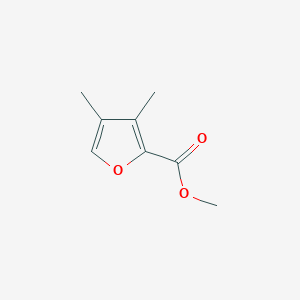

“®-2-Aminohex-5-enoic acid” would be an organic compound, likely an amino acid due to the presence of an amino group (-NH2) and a carboxylic acid group (-COOH). The “R” denotes the configuration of the chiral center, indicating it’s the right-handed isomer .

Synthesis Analysis

The synthesis of an amino acid typically involves reactions that introduce the amino and carboxylic acid functionalities. Common methods include reductive amination of α-keto acids with ammonia and a reducing agent .Molecular Structure Analysis

The molecular structure would involve a backbone of six carbon atoms (hex), with a double bond at the 5th carbon (enoic), an amino group at the 2nd carbon, and a carboxylic acid at the end .Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions, notably peptide bond formation to create proteins. The carboxylic acid and amino groups are reactive and can form a peptide (amide) bond under the right conditions .Physical And Chemical Properties Analysis

Amino acids are generally crystalline solids at room temperature, with high melting points. They are usually soluble in water, due to their ability to form hydrogen bonds .Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

(R)-2-Aminohex-5-enoic acid, as a primary amino group, plays a significant role in the ninhydrin reaction, a cornerstone analytical technique for detecting and analyzing amino acids, peptides, and proteins across various scientific disciplines. This reaction, fundamental in agricultural, biochemical, clinical, and environmental sciences, underscores the versatility of primary amino groups like those in this compound for producing distinct chromophores, critical for qualitative and quantitative analyses (Friedman, 2004).

Biochemical Significance in Serotonergic Activity

In the realm of biochemical research, the essential amino acid L-tryptophan, closely related to the functional group of this compound, serves as a precursor for serotonin, a key neurotransmitter in regulating mood and social behavior. Studies on dietary supplementation with tryptophan analogs highlight the potential of amino acids in modulating brain serotonergic activity, suggesting avenues for therapeutic interventions in behavioral and neuroendocrine disorders (Höglund et al., 2019).

Chiral Separation Techniques

The application of amino acids as chiral auxiliaries in the field of liquid chromatography for enantioseparation emphasizes the utility of compounds like this compound in resolving racemic mixtures. This is particularly relevant in the pharmaceutical industry for the purification and analysis of enantiomerically pure compounds, showcasing the importance of amino acids in advanced analytical methodologies (Batra & Bhushan, 2014).

Mecanismo De Acción

Mode of Action

Based on its chemical structure, it may interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .

Biochemical Pathways

The biochemical pathways affected by ®-2-Aminohex-5-enoic acid are currently unknown. The compound’s structure suggests that it may be involved in amino acid metabolism or other related biochemical pathways .

Pharmacokinetics

Factors such as the compound’s chemical stability, solubility, and permeability could influence its bioavailability .

Result of Action

The molecular and cellular effects of ®-2-Aminohex-5-enoic acid’s action are currently unknown. Based on its chemical structure, it may have a variety of potential effects, such as modulating enzyme activity, altering cellular signaling pathways, or affecting cellular metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-2-Aminohex-5-enoic acid. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets. Additionally, genetic factors, such as the expression levels of target proteins, could also influence the compound’s efficacy .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-aminohex-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSWHDAHNWWMEG-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B173890.png)

![5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B173897.png)

![N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide](/img/structure/B173898.png)